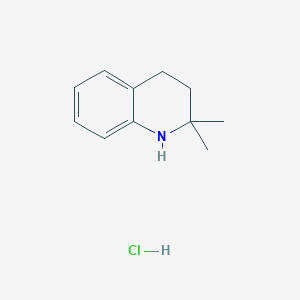

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

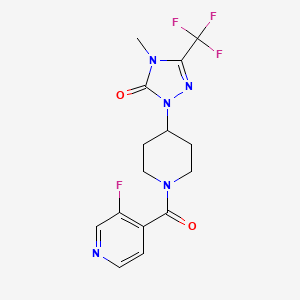

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound . It is similar to 1,2,3,4-tetrahydroquinoline, which is used as an antioxidant and corrosion inhibitor . It is also similar to 2-methyltetrahydroquinoline, a colorless oil produced by the hydrogenation of quinaldine .

Synthesis Analysis

The synthesis of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride and similar compounds involves various strategies. For instance, 1,2,3,4-tetrahydroisoquinolines (THIQ) are synthesized using different synthetic strategies . The formation of tetrahydroquinoline can be influenced by changing the catalyst .Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is similar to that of 1,2,3,4-tetrahydroisoquinoline (THIQ), a secondary amine with the chemical formula C9H11N . The THIQ nucleus is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .Chemical Reactions Analysis

The chemical reactions of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride and similar compounds involve various pathways. For example, the double bond migration and aromatization pathways can be dramatically reduced by changing the catalyst .Scientific Research Applications

Synthetic Chemistry and Cyclization Reactions

- 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is utilized in synthetic chemistry, particularly in Diels-Alder reactions. These reactions involve the generation of pyridine o-quinodimethane analogues, leading to the formation of various tetrahydroquinoline and isoquinoline type adducts (Carly, Cappelle, Compernolle, & Hoornaert, 1996). Additionally, research has focused on the preparation and reactivity of different 2,2-dimethyl-1,2-dihydroquinolines in synthetic processes (Williamson & Ward, 2005).

Conformational Analysis in Organic Chemistry

- Studies have been conducted on the conformational equilibria of various methyl-tetrahydroisoquinolines, which is significant for understanding the molecular structure and behavior of these compounds. This includes analyses of diastereomeric pairs and their conformational preferences, contributing to a deeper understanding of their chemical properties (Olefirowicz & Eliel, 1997).

Local Anesthetic and Pharmacological Properties

- Research into the local anesthetic activity and acute toxicity of 1-aryl-tetrahydroisoquinoline alkaloid derivatives has been conducted. These studies aim to find ways to reduce the toxicity of these molecules and increase their therapeutic margin, highlighting the potential medical applications of these compounds (Azamatov et al., 2023).

Advanced Organic Syntheses and Reactions

- The compound has been used in the synthesis of various advanced organic structures, such as N-substituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, which represent a new class of quinones (Jacobs et al., 2008). Additionally, it is involved in Friedel-Crafts cyclizations for the synthesis of tetrahydroquinolines, which are relevant in the development of potential biological activity agents (Bunce, Cain, & Cooper, 2013).

Future Directions

The future directions for 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride and similar compounds involve further exploration of their biological potential, structural–activity relationship (SAR), and mechanism of action . There is also interest in the development of novel THIQ analogs with potent biological activity .

properties

IUPAC Name |

2,2-dimethyl-3,4-dihydro-1H-quinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-11(2)8-7-9-5-3-4-6-10(9)12-11;/h3-6,12H,7-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINVUXKTBXJCDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2N1)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-2-oxa-4,9-diazaspiro[5.5]undecan-4-yl]-7-fluoro-4H-benzo[b]quinolizine-6,11-dione](/img/structure/B2861234.png)

![N-[(4-methoxyphenyl)methyl]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine](/img/structure/B2861243.png)

![4-ethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2861247.png)

![[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8R,8aR,9R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/no-structure.png)